molecular formula C11H19NO4 B1309355 N-Boc-cyclopropyl alanine CAS No. 888323-62-4

N-Boc-cyclopropyl alanine

Cat. No.: B1309355
CAS No.: 888323-62-4
M. Wt: 229.27 g/mol
InChI Key: GKRRTFCDSZGFSZ-UHFFFAOYSA-N
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Description

N-Boc-cyclopropyl alanine: is a cyclic amino acid derivative that has garnered significant interest in medicinal chemistry due to its unique chemical structure and biological activity. It is a derivative of alanine, an essential amino acid that plays a crucial role in protein synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Protection of Alanine: The synthesis begins with the protection of the amino group of alanine using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

Industrial Production Methods: Industrial production of N-Boc-cyclopropyl alanine typically follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-Boc-cyclopropyl alanine can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, alcohols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Chemistry: N-Boc-cyclopropyl alanine is used as a building block in the synthesis of peptides and other complex molecules.

Biology: In biological research, this compound is used to study protein-protein interactions and enzyme mechanisms. Its incorporation into peptides can help elucidate the role of specific amino acids in these processes.

Medicine: Its unique structure can improve the pharmacokinetic properties of drug candidates.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its incorporation into polymers can enhance their mechanical properties and thermal stability.

Mechanism of Action

The mechanism of action of N-Boc-cyclopropyl alanine involves its incorporation into peptides and proteins, where it can influence their structure and function. The cyclopropyl group can introduce conformational constraints, which can enhance the stability and activity of the resulting molecules . Molecular targets and pathways involved include enzyme active sites and receptor binding domains .

Comparison with Similar Compounds

    N-Boc-alanine: A simpler derivative of alanine without the cyclopropyl group.

    N-Boc-cyclopropyl glycine: Similar to N-Boc-cyclopropyl alanine but with a different side chain.

    N-Boc-cyclopropyl valine: Another cyclopropyl-containing amino acid derivative with a different side chain.

Uniqueness: this compound is unique due to the presence of both the Boc protecting group and the cyclopropyl group. This combination provides enhanced stability and biological activity compared to other similar compounds .

Properties

IUPAC Name

3-cyclopropyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-11(2,3)16-10(15)12-8(9(13)14)6-7-4-5-7/h7-8H,4-6H2,1-3H3,(H,12,15)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKRRTFCDSZGFSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1CC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90405727
Record name N-Boc-cyclopropyl alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90405727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

888323-62-4
Record name N-Boc-cyclopropyl alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90405727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-{[(tert-butoxy)carbonyl]amino}-3-cyclopropylpropanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

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